

Application Note: Comprehensive NMR-Based Structural Characterization of Ethyl 6-cyclohexyl-6-oxohexanoate

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Compound of Interest

Compound Name:	<i>Ethyl 6-cyclohexyl-6-oxohexanoate</i>
CAS No.:	16076-62-3
Cat. No.:	B097657

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Abstract

This application note provides a detailed guide for the structural characterization of **Ethyl 6-cyclohexyl-6-oxohexanoate** using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present field-proven protocols for sample preparation and the acquisition of one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC) NMR spectra. The core of this guide is an in-depth analysis of the spectral data, explaining the causal relationships between the molecular structure and the observed chemical shifts, coupling constants, and correlations. This document is intended for researchers, scientists, and drug development professionals who require robust methods for the unambiguous structural elucidation of organic molecules.

Introduction: The Need for Unambiguous Characterization

Ethyl 6-cyclohexyl-6-oxohexanoate is a keto-ester whose molecular framework incorporates both a linear aliphatic chain and a cyclic alkyl moiety. Such structures are common motifs in synthetic intermediates, flavor and fragrance compounds, and pharmaceutical building blocks. Verifying the precise connectivity and chemical environment of each atom is critical for quality control, reaction optimization, and understanding structure-activity relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic compounds in solution.[1] It provides unparalleled detail about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C .

This guide will systematically detail the use of the following NMR experiments for the complete characterization of **Ethyl 6-cyclohexyl-6-oxohexanoate**:

- ^1H NMR: To identify all unique proton environments and their neighboring protons.
- ^{13}C NMR: To identify all unique carbon environments.
- COSY (^1H - ^1H Correlation Spectroscopy): To map the network of proton-proton (J-coupling) interactions and establish the connectivity of proton spin systems.[2]
- HSQC (Heteronuclear Single Quantum Coherence): To directly correlate each proton with its attached carbon atom, providing definitive C-H connectivity.[3]

Experimental Protocols & Methodologies

The quality of NMR data is fundamentally dependent on meticulous sample preparation and proper instrument setup.[4]

Protocol: NMR Sample Preparation

This protocol ensures a homogeneous sample, free from paramagnetic impurities and particulates that can degrade spectral quality.[5]

- Sample Weighing:
 - For ^1H NMR and 2D experiments, accurately weigh 5-20 mg of **Ethyl 6-cyclohexyl-6-oxohexanoate** into a clean, dry vial.[4]

- For ^{13}C NMR, a higher concentration is often necessary to achieve a good signal-to-noise ratio in a reasonable time; use 20-50 mg of the compound.[4]
- Solvent Selection and Dissolution:
 - Choose a suitable deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl_3) is an excellent first choice for nonpolar to moderately polar organic molecules like the target compound.[6]
 - Add approximately 0.6-0.7 mL of CDCl_3 to the vial.[5]
 - Gently vortex or sonicate the mixture to ensure the sample is completely dissolved.
- Transfer to NMR Tube:
 - Using a clean glass Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube.[5] Avoid introducing any solid particles.
 - The optimal sample height should be between 4.0 and 5.0 cm from the bottom of the tube. [4] This ensures the sample is correctly positioned within the detection coil of the NMR probe.
- Final Steps:
 - Cap the NMR tube securely to prevent solvent evaporation.
 - Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol or isopropanol to remove any dust or fingerprints.
 - (Optional) For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added to the solvent, which is defined as 0.0 ppm.[1] Most commercially available deuterated solvents already contain TMS.

Protocol: NMR Data Acquisition

The following is a generalized workflow for acquiring the necessary spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).

- **Sample Insertion & Locking:** Insert the NMR tube into the spinner turbine and place it in the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field over time.[4]
- **Shimming:** The magnetic field homogeneity is optimized through a process called shimming. This can be done manually or automatically to achieve narrow, symmetrical peak shapes, which is critical for resolving fine splitting patterns.[4]
- **Probe Tuning:** The NMR probe is tuned and matched to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum signal sensitivity.[4]
- **Acquisition of Spectra:**
 - **¹H Spectrum:** Acquire a standard one-dimensional proton spectrum. A typical experiment uses 8 to 16 scans for good signal-to-noise.
 - **¹³C Spectrum:** Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 128 to 1024 or more) are typically required.
 - **COSY Spectrum:** Acquire a 2D COSY (or the higher-resolution DQF-COSY) experiment to map ¹H-¹H couplings.[3]
 - **HSQC Spectrum:** Acquire a 2D HSQC experiment to determine one-bond ¹H-¹³C correlations.[3]

Workflow for NMR-Based Structure Elucidation

Caption: General workflow from sample preparation to final structure confirmation.

Data Interpretation and Structural Assignment

The following section details the logical process of assigning the NMR signals to the specific atoms within **Ethyl 6-cyclohexyl-6-oxohexanoate**.

Molecular Structure with Atom Numbering:

(Self-generated image for illustrative purposes)

For clarity, atoms are numbered as follows:

- Ethyl ester: CH₃(14)-CH₂(13)-O-C(=O)(6)-
- Linear chain: -(6)C(=O)-CH₂(5)-CH₂(4)-CH₂(3)-CH₂(2)-
- Keto-cyclohexyl: -(2)CH₂-C(=O)(1)-CH(7)-[CH₂(8,12)-CH₂(9,11)-CH₂(10)]

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

- $\delta \sim 4.12$ ppm (quartet, 2H, H-13): This downfield quartet is characteristic of a methylene group (-CH₂-) directly attached to an ester oxygen.[7] It is deshielded by the electronegative oxygen and split into a quartet by the three neighboring protons of the methyl group (H-14).
- $\delta \sim 2.51$ ppm (triplet, 2H, H-5): Protons on a carbon alpha to an ester carbonyl typically appear around 2.2-2.5 ppm.[7] This signal is expected to be a triplet due to coupling with the two adjacent protons at the H-4 position.
- $\delta \sim 2.45$ ppm (triplet, 2H, H-2): Protons on a carbon alpha to a ketone carbonyl are also deshielded and appear in a similar region.[1] This signal is a triplet due to coupling with the adjacent H-3 protons.
- $\delta \sim 2.25$ ppm (multiplet, 1H, H-7): The single proton on the cyclohexyl ring alpha to the ketone is the most deshielded of the ring protons. It will appear as a complex multiplet due to coupling with its neighbors on the ring (H-8 and H-12).
- $\delta \sim 1.2$ -1.9 ppm (complex multiplets, 14H): This crowded region contains the remaining aliphatic protons. It includes the signals for the linear chain (-CH₂(3)-CH₂(4)-) and the cyclohexyl ring (-CH₂(8,9,10,11,12)-).[8] Resolving these individual signals is often difficult, making 2D NMR essential.
- $\delta \sim 1.25$ ppm (triplet, 3H, H-14): This upfield triplet is characteristic of the terminal methyl group (-CH₃) of the ethyl ester. It is split into a triplet by the two neighboring methylene protons (H-13).

Analysis of the ^{13}C NMR Spectrum

The proton-decoupled ^{13}C spectrum shows a single peak for each unique carbon atom.

- $\delta \sim 211.5$ ppm (C-1): The ketone carbonyl carbon is highly deshielded and appears significantly downfield.
- $\delta \sim 173.0$ ppm (C-6): The ester carbonyl carbon is also downfield, but typically more shielded (upfield) than a ketone carbonyl.
- $\delta \sim 60.5$ ppm (C-13): The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) appears in this characteristic region.
- $\delta \sim 25$ -50 ppm: This region contains the remaining nine aliphatic carbon signals from the linear chain and the cyclohexyl ring. Specific assignment requires 2D NMR.
- $\delta \sim 14.2$ ppm (C-14): The terminal methyl carbon of the ethyl group is typically the most shielded (furthest upfield) signal.

Structural Confirmation with 2D NMR

2D NMR experiments are used to connect the fragments identified in the 1D spectra.

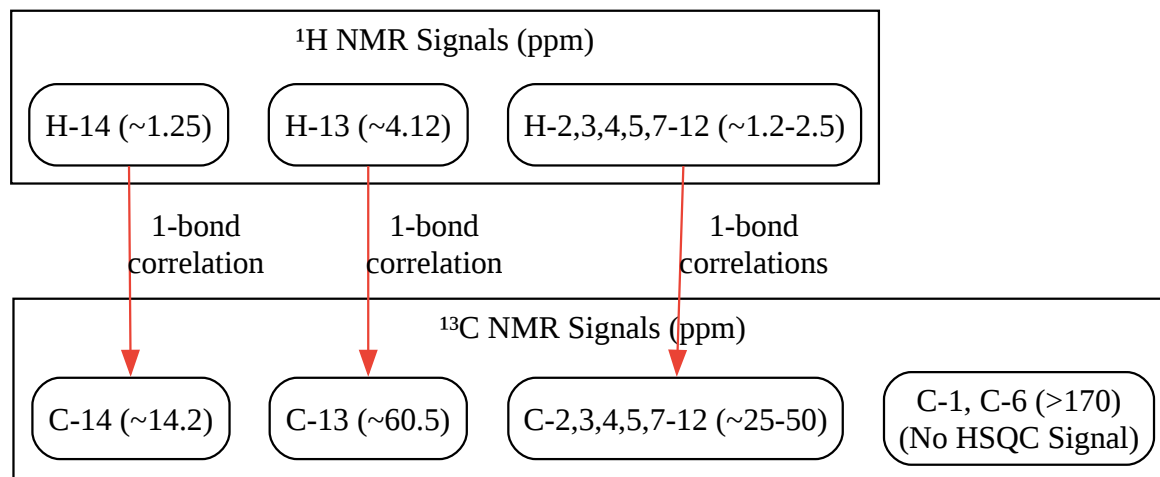
COSY: Mapping Proton Connectivity

Caption: Key expected ^1H - ^1H COSY correlations for **Ethyl 6-cyclohexyl-6-oxohexanoate**.

- COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through 2 or 3 bonds.[9] A cross-peak appears between two signals that are J-coupled.
 - Ethyl Group: A strong cross-peak will be observed between the triplet at ~ 1.25 ppm (H-14) and the quartet at ~ 4.12 ppm (H-13), confirming the ethyl ester fragment.
 - Linear Chain: A chain of correlations will connect the aliphatic methylene groups: a cross-peak between H-2 (~ 2.45 ppm) and H-3 (~ 1.4 ppm), between H-3 and H-4 (~ 1.6 ppm), and between H-4 and H-5 (~ 2.51 ppm). This unambiguously establishes the connectivity of the C2-C3-C4-C5 backbone.

- Cyclohexyl Ring: Multiple cross-peaks will be seen between the signal for H-7 (~2.25 ppm) and its neighbors (H-8/12), and among the other complex ring protons, confirming the cyclic structure.

HSQC: Linking Protons to Carbons



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Caption: Logic of HSQC, linking proton signals to their directly attached carbons.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment is the final step for definitive assignment, creating a correlation map between each proton and the carbon it is directly bonded to.[10]
 - The proton signal at ~4.12 ppm (H-13) will show a cross-peak to the carbon signal at ~60.5 ppm, assigning this carbon as C-13.
 - The proton signal at ~1.25 ppm (H-14) will show a cross-peak to the carbon signal at ~14.2 ppm, assigning this as C-14.
 - Each of the proton signals in the aliphatic region (~1.2-2.5 ppm) will correlate to a specific carbon in the ~25-50 ppm range, allowing for the complete and unambiguous assignment of every CH and CH₂ group in the molecule.

- Importantly, the carbonyl carbons (C-1 and C-6) will not show any signals in the HSQC spectrum because they have no attached protons.

Summary of Spectral Data

The following table summarizes the predicted and assigned NMR data for **Ethyl 6-cyclohexyl-6-oxohexanoate** in CDCl₃.

Atom Assignment	¹ H Chemical Shift (δ, ppm)	¹ H Multiplicity	¹ H Integration	¹³ C Chemical Shift (δ, ppm)
C-1	-	-	-	~211.5
C-2 / H-2	~2.45	Triplet (t)	2H	~38.0
C-3 / H-3	~1.40	Multiplet (m)	2H	~25.0
C-4 / H-4	~1.60	Multiplet (m)	2H	~28.5
C-5 / H-5	~2.51	Triplet (t)	2H	~34.0
C-6	-	-	-	~173.0
C-7 / H-7	~2.25	Multiplet (m)	1H	~49.0
C-8,12 / H-8,12	~1.80	Multiplet (m)	4H	~29.0
C-9,11 / H-9,11	~1.45	Multiplet (m)	4H	~25.5
C-10 / H-10	~1.20	Multiplet (m)	2H	~26.0
C-13 / H-13	~4.12	Quartet (q)	2H	~60.5
C-14 / H-14	~1.25	Triplet (t)	3H	~14.2

Note: Exact chemical shifts and coupling constants can vary slightly based on solvent, concentration, and spectrometer field strength. The values provided are typical predictions.

Conclusion

The combination of ¹H, ¹³C, COSY, and HSQC NMR spectroscopy provides a powerful and definitive method for the complete structural characterization of **Ethyl 6-cyclohexyl-6-**

oxohexanoate. By following the detailed protocols and logical interpretation workflow presented in this application note, researchers can confidently verify the identity and purity of their synthesized materials, ensuring the integrity of their scientific endeavors.

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